molecular formula C10H18O2 B1606166 2-(1-Hydroxypentyl)cyclopentan-1-one CAS No. 42558-01-0

2-(1-Hydroxypentyl)cyclopentan-1-one

Cat. No. B1606166
Key on ui cas rn: 42558-01-0
M. Wt: 170.25 g/mol
InChI Key: DYVAUIYAEICDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07161041B2

Procedure details

Valeraldehyde having an acid value of 7.3 mg-KOH/g was used as the starting material. 178 g (2.14 mol) cyclopentanone, 80 g water and 0.62 g (0.007 mol) 48% NaOH were introduced into a 500-mL four-necked flask, then the mixture was cooled to 15° C. under stirring, and 80.4 g (0.93 mol) valeraldehyde was added dropwise at the same temperature over 5 hours. Thereafter, the mixture was stirred at the same temperature for 3 hours. After the reaction was finished, the mixture was neutralized and analyzed in the same manner as in Example 1. The result indicated that the reaction mixture contained 62.9 g (0.37 mol) 2-(1-hydroxy-n-pentyl)cyclopentanone (yield 40.0%) and 0.55 g (0.004 mol) 2-pentylidene cyclopentanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
178 g
Type
reactant
Reaction Step Three
Name
Quantity
0.62 g
Type
catalyst
Reaction Step Three
Name
Quantity
80 g
Type
solvent
Reaction Step Three
Quantity
80.4 g
Type
reactant
Reaction Step Four
Quantity
0.55 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].[C:9]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10]1>[OH-].[Na+].C(=C1CCCC1=O)CCCC.O>[OH:6][CH:1]([CH:10]1[CH2:11][CH2:12][CH2:13][C:9]1=[O:14])[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
178 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
0.62 g
Type
catalyst
Smiles
[OH-].[Na+]
Name
Quantity
80 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
80.4 g
Type
reactant
Smiles
C(CCCC)=O
Step Five
Name
Quantity
0.55 g
Type
catalyst
Smiles
C(CCCC)=C1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Thereafter, the mixture was stirred at the same temperature for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
OC(CCCC)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.37 mol
AMOUNT: MASS 62.9 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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